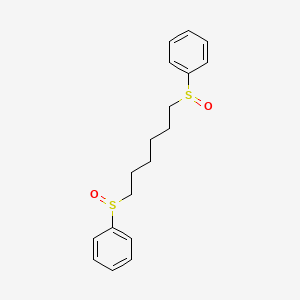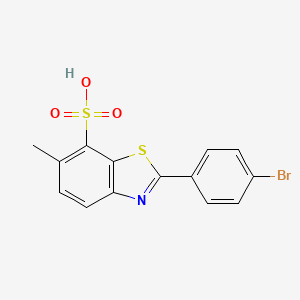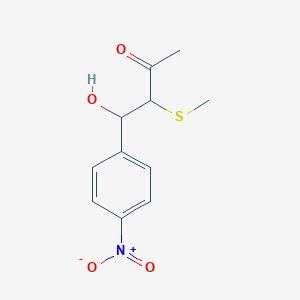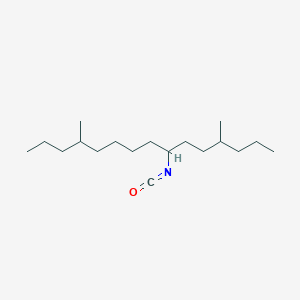![molecular formula C26H42N2Si B14242846 N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine CAS No. 449781-19-5](/img/structure/B14242846.png)
N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two 2,6-di(propan-2-yl)phenyl groups attached to a 1,1-dimethylsilanediamine core. It is commonly used in scientific research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine typically involves the reaction of 2,6-di(propan-2-yl)aniline with dichlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually heated to a temperature range of 80-100°C to facilitate the formation of the desired product. The reaction can be represented as follows:
2C9H13NH2+Cl2Si(CH3)2→(C9H13N)2Si(CH3)2+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine involves large-scale reactors and precise control of reaction conditions. The process includes the purification of the starting materials, controlled addition of reagents, and efficient removal of by-products such as hydrogen chloride. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under reflux conditions.
Substitution: Halogens (chlorine, bromine), electrophiles; reactions are performed in the presence of catalysts or under UV light to facilitate the substitution process.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Amine derivatives
Substitution: Substituted silanediamine derivatives
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer research.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins, due to its thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine involves its interaction with molecular targets through its silane and amine functional groups. These interactions can lead to the formation of stable complexes with metal ions, which are essential in catalysis and other chemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal centers makes it a versatile reagent in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis[2,6-di(propan-2-yl)phenyl]methanediimine
- N,N’-Bis[2,6-di(propan-2-yl)phenyl]ethanediamine
- N,N’-Bis[2,6-di(propan-2-yl)phenyl]propanediamine
Uniqueness
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine is unique due to its silane core, which imparts distinct properties such as increased thermal stability and resistance to hydrolysis compared to its carbon-based analogs. The presence of bulky 2,6-di(propan-2-yl)phenyl groups also enhances its steric hindrance, making it less prone to unwanted side reactions and increasing its selectivity in chemical processes.
Eigenschaften
CAS-Nummer |
449781-19-5 |
|---|---|
Molekularformel |
C26H42N2Si |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
N-[[2,6-di(propan-2-yl)anilino]-dimethylsilyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C26H42N2Si/c1-17(2)21-13-11-14-22(18(3)4)25(21)27-29(9,10)28-26-23(19(5)6)15-12-16-24(26)20(7)8/h11-20,27-28H,1-10H3 |
InChI-Schlüssel |
BXNURKNTMBLEMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C)(C)NC2=C(C=CC=C2C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)

![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)

![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)


![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)


![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
